4-ethyl-7,8-bis[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one
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Overview
Description
4-ethyl-7,8-bis[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its unique structure, which includes an ethyl group and two 2-methylprop-2-en-1-yloxy groups attached to the chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-7,8-bis[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethyl-7,8-dihydroxy-2H-chromen-2-one and 2-methylprop-2-en-1-ol.
Etherification Reaction: The hydroxyl groups at positions 7 and 8 of the chromen-2-one core are subjected to etherification with 2-methylprop-2-en-1-ol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired ether product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-7,8-bis[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylprop-2-en-1-yloxy groups can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
4-ethyl-7,8-bis[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-ethyl-7,8-bis[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in biological systems.
Comparison with Similar Compounds
4-ethyl-7,8-bis[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one can be compared with other similar compounds, such as:
4-ethyl-7,8-dihydroxy-2H-chromen-2-one: Lacks the 2-methylprop-2-en-1-yloxy groups, resulting in different chemical and biological properties.
7,8-dimethoxy-4-ethyl-2H-chromen-2-one: Contains methoxy groups instead of 2-methylprop-2-en-1-yloxy groups, leading to variations in reactivity and applications.
4-ethyl-7,8-bis(methoxy)-2H-chromen-2-one: Similar structure but with methoxy groups, which may affect its solubility and interaction with biological targets.
Properties
IUPAC Name |
4-ethyl-7,8-bis(2-methylprop-2-enoxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-6-14-9-17(20)23-18-15(14)7-8-16(21-10-12(2)3)19(18)22-11-13(4)5/h7-9H,2,4,6,10-11H2,1,3,5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVFHMYJBCDFGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2OCC(=C)C)OCC(=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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